2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide” is mentioned in a US Patent Application for modulators of Mas-related G-protein receptor X2 and related products and methods . The patent application describes methods for modulating MRGPRX2 generally, or for treating a MRGPRX2 or a MRGPRX2 ortholog dependent condition, more specifically, by administering to a subject in need thereof, an effective amount of a compound having a specific structure .
科学的研究の応用
Antimicrobial and Antifungal Agents
Research has identified derivatives of 6-oxo-pyridine-3-carboxamide, which share a structural resemblance with the specified compound, as promising antibacterial and antifungal agents. For example, a study by El-Sehrawi et al. (2015) synthesized various derivatives and found them to exhibit broad-spectrum antibacterial activity, with some compounds showing potent effects against specific fungi like Aspergillus fumigatus. These findings suggest potential applications in treating bacterial and fungal infections (El-Sehrawi et al., 2015).
Non-Linear Optical (NLO) and Molecular Docking Studies
A study by Jayarajan et al. (2019) synthesized and characterized similar pyridine derivatives, exploring their applications in non-linear optical properties and molecular docking. They investigated how these compounds interact with the colchicine binding site of tubulin, indicating potential for inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Antidepressant and Nootropic Agents
In the field of neuroscience, Thomas et al. (2016) synthesized Schiff’s bases and azetidinones using a pyridine-4-carboxamide derivative. Their research demonstrated antidepressant and nootropic activities in these compounds, indicating their potential use in developing treatments for mental health conditions (Thomas et al., 2016).
Vaccine Adjuvant Development
Hu et al. (2018) identified a compound structurally similar to 2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide as a Toll-Like Receptor 2 (TLR2) agonist. This discovery is significant for vaccine adjuvant development, as it can help in the design of more effective vaccines (Hu et al., 2018).
Anticancer and Anti-Inflammatory Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives that demonstrated notable anticancer and anti-5-lipoxygenase activities. This suggests potential therapeutic applications in cancer treatment and managing inflammatory conditions (Rahmouni et al., 2016).
作用機序
Target of Action
The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . MRGPRX2 is a receptor expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
The compound acts as a modulator of MRGPRX2 . By interacting with this receptor, it can influence the activation of mast cells and the subsequent release of mediators that elicit allergic and inflammatory responses .
Biochemical Pathways
It is known that mrgprx2 plays a role in mast cell activation and the release of mediators such as histamine, proteases, and heparin, as well as newly synthesized mediators like thromboxane, prostaglandin d2, leukotriene c4, tumor necrosis factor alpha, eosinol chemotactor factor, and platelet-activating factor .
Pharmacokinetics
The compound’s interaction with mrgprx2 suggests it may have a significant impact on mast cell-mediated responses throughout the body .
Result of Action
By modulating MRGPRX2, the compound can potentially ease conditions caused by IgE independent activation of MRGPRX2 or its orthologs . These conditions include pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders .
特性
IUPAC Name |
2-methyl-3-oxo-N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-20-15(21)9-13-8-12(2-3-14(13)19-20)16(22)18-10-11-4-6-17-7-5-11/h4-7,9,12H,2-3,8,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHDYBDYKIEKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。